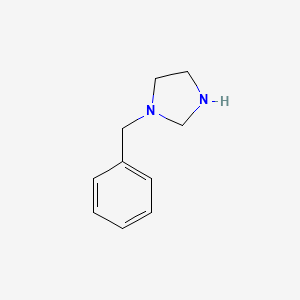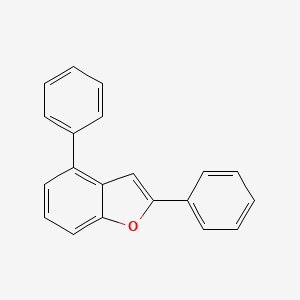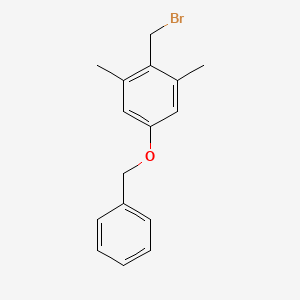
4-(2-Pyridinyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyridinyl)-1-piperazineethanol is a chemical compound that features a piperazine ring substituted with a pyridine moiety and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinyl)-1-piperazineethanol typically involves the reaction of 2-chloropyridine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Pyridinyl)-1-piperazineethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: The major products include 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetaldehyde and 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid.
Reduction: The major product is 2-[4-(Piperidin-2-yl)piperazin-1-yl]ethan-1-ol.
Substitution: Various substituted derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
4-(2-Pyridinyl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Pyridinyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-ol: This compound has a similar structure but with the pyridine ring substituted at the 4-position instead of the 2-position.
2-[4-(Piperidin-2-yl)piperazin-1-yl]ethan-1-ol: This compound features a reduced pyridine ring, forming a piperidine moiety.
Uniqueness
4-(2-Pyridinyl)-1-piperazineethanol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Número CAS |
40004-68-0 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C11H17N3O/c15-10-9-13-5-7-14(8-6-13)11-3-1-2-4-12-11/h1-4,15H,5-10H2 |
Clave InChI |
JADLXZSDPDFNLC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=CC=CC=N2 |
SMILES canónico |
C1CN(CCN1CCO)C2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methoxy-6-methyl-3-((3-methylcyclohexyl)oxy)-N-(2H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B1624338.png)



![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)


